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Compound of Interest

Compound Name: 2-(M-tolyl)isonicotinic acid

Cat. No.: B187396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential biological significance of 2-(m-tolyl)isonicotinic acid. The information

is intended to support research and development efforts in medicinal chemistry and related

fields.

Molecular Structure and Identification
2-(m-tolyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic

acid, substituted at the 2-position with a meta-tolyl group.
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Identifier Value

IUPAC Name 2-(3-Methylphenyl)pyridine-4-carboxylic acid

CAS Number 100004-94-2[1]

Molecular Formula C₁₃H₁₁NO₂[1]

Molecular Weight 213.23 g/mol [1]

Canonical SMILES CC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O

InChI
InChI=1S/C13H11NO2/c1-9-4-2-5-10(6-9)12-

11(13(15)16)7-8-14-12/h2-8H,1H3,(H,15,16)

InChIKey Not readily available

Physicochemical Properties (Predicted)
Quantitative physicochemical data for 2-(m-tolyl)isonicotinic acid is not extensively reported

in the literature. The following table summarizes predicted properties based on its chemical

structure.

Property Predicted Value

pKa (acidic) ~4-5

LogP ~2.8 - 3.2

Topological Polar Surface Area (TPSA) 50.19 Å²[2]

Hydrogen Bond Donors 1[2]

Hydrogen Bond Acceptors 2[2]

Rotatable Bonds 2[2]

Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for 2-(m-tolyl)isonicotinic acid is not readily

available. The following are predicted spectral characteristics based on its structure and data

from similar compounds.
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¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following

signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 br s 1H -COOH

~8.7 - 8.8 d 1H Pyridine H6

~7.8 - 8.0 s 1H Pyridine H3

~7.6 - 7.7 d 1H Pyridine H5

~7.2 - 7.5 m 4H Tolyl aromatic protons

~2.4 s 3H -CH₃

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would exhibit approximately 11 distinct signals, accounting

for the 13 carbon atoms (with some aromatic carbons potentially overlapping or having similar

shifts).

Chemical Shift (ppm) Assignment

~166 - 168 -COOH

~150 - 155 Pyridine C2, C6

~140 - 145 Pyridine C4

~120 - 140 Tolyl aromatic carbons

~120 - 125 Pyridine C3, C5

~21 -CH₃

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum is expected to show characteristic absorption bands for the functional groups

present.

Wavenumber (cm⁻¹) Vibration

3300 - 2500 (broad) O-H stretch (carboxylic acid)

3100 - 3000 C-H stretch (aromatic)

2950 - 2850 C-H stretch (methyl)

~1700 C=O stretch (carboxylic acid)

~1600, ~1470 C=C and C=N stretch (aromatic rings)

Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at

m/z 213. Common fragmentation patterns would involve the loss of the carboxyl group (-

COOH, 45 Da) and potentially fragments from the tolyl and pyridine rings.

Experimental Protocols: Synthesis
The synthesis of 2-(m-tolyl)isonicotinic acid can be achieved through palladium-catalyzed

cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods are widely

used for the formation of C-C bonds between aromatic rings.

Proposed Synthetic Workflow: Suzuki Coupling
A plausible synthetic route involves the Suzuki coupling of a halogenated isonicotinic acid

derivative with m-tolylboronic acid.

2-chloro-isonicotinic acid methyl ester 2-(m-tolyl)isonicotinic acid methyl ester

m-tolylboronic acid,
Pd catalyst, Base 2-(m-tolyl)isonicotinic acidHydrolysis

Click to download full resolution via product page

Caption: Suzuki coupling followed by hydrolysis.
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Detailed Protocol:

Reaction Setup: To a solution of 2-chloro-isonicotinic acid methyl ester (1.0 eq) and m-

tolylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and

water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium

carbonate (2.0 eq).

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon)

and heat to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

yield 2-(m-tolyl)isonicotinic acid methyl ester.

Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or

THF) and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at

room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

Final Product Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to

precipitate the product. Collect the solid by filtration, wash with cold water, and dry under

vacuum to obtain 2-(m-tolyl)isonicotinic acid.

Potential Biological Activity and Signaling Pathways
While specific biological data for 2-(m-tolyl)isonicotinic acid is limited, the isonicotinic acid

scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have shown a

wide range of biological activities.

Inferred Biological Activities
Antitubercular: Isonicotinic acid is the precursor to isoniazid, a first-line antituberculosis drug.

It is plausible that derivatives like 2-(m-tolyl)isonicotinic acid could exhibit

antimycobacterial properties.
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Anti-inflammatory: Some isonicotinic acid derivatives have demonstrated anti-inflammatory

effects.

Antimicrobial: Various derivatives have been explored for their antibacterial and antifungal

activities.

Potential Signaling Pathway Involvement
Based on the activities of related compounds, 2-(m-tolyl)isonicotinic acid could potentially

interact with pathways involved in microbial metabolism or host inflammatory responses. For

instance, if it possesses antitubercular activity, it might interfere with mycolic acid synthesis, a

key component of the mycobacterial cell wall.

2-(m-tolyl)isonicotinic acid

Potential Microbial Enzyme
(e.g., InhA)

Binding

Mycolic Acid Biosynthesis

Inhibition

Inhibition of Cell Wall Formation

Leads to

Click to download full resolution via product page

Caption: Hypothetical mechanism of antitubercular action.

Conclusion
2-(m-tolyl)isonicotinic acid is a molecule of interest for further investigation, particularly in the

context of medicinal chemistry. The synthetic routes to this compound are well-established in
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principle, relying on modern cross-coupling methodologies. While experimental data on its

biological activity is currently scarce, its structural similarity to known bioactive compounds

suggests that it may possess valuable pharmacological properties. This guide provides a

foundational understanding of its chemistry and predicted characteristics to facilitate future

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b187396?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236364/
https://www.mdpi.com/2673-401X/3/1/3
https://www.benchchem.com/product/b187396#2-m-tolyl-isonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b187396#2-m-tolyl-isonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b187396#2-m-tolyl-isonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b187396#2-m-tolyl-isonicotinic-acid-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b187396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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